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Introduction

Fumaryl chloride, systematically named (E)-but-2-enedioyl dichloride, is a reactive organic
compound and a derivative of fumaric acid. As an acyl chloride, it serves as a valuable building
block and intermediate in the synthesis of various pharmaceuticals, dyestuffs, and polymers.[1]
[2] Its high reactivity, particularly towards nucleophiles, is central to its utility in chemical
synthesis.[3][4] A thorough understanding of its thermodynamic properties is crucial for process
design, reaction optimization, safety assessment, and computational modeling of its behavior.

This technical guide provides a summary of the available thermodynamic and physical data for
fumaryl chloride. It details the experimental and computational methodologies that can be
employed to determine its core thermodynamic properties and illustrates key reaction and
experimental workflows.

Core Thermodynamic and Physical Properties

While extensive experimental data on the core thermodynamic functions of fumaryl chloride,
such as standard enthalpy of formation, are not readily available in the surveyed literature,
several key physical properties and the enthalpy of vaporization have been documented. This
scarcity of data highlights the need for dedicated experimental determination or high-level
computational studies.
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Table 1: Summary of Physical and Thermodynamic Data for Fumaryl Chloride

Property Value Units Conditions Reference(s)
Molecular

C4H2CI202 - - [5161[7]
Formula
Molecular Weight  152.96 g/mol - [8][9]

N ) Atmospheric
Boiling Point 161 - 164 °C [8][10]
Pressure
Atmospheric
432.2 - 435.7 K [5]
Pressure

Melting Point -2 °C -
Density 1.415 g/mL 25°C [8][10]
Refractive Index 1.499 n20/D 20 °C [8][10]
Enthalpy of
Vaporization 45.6 kJ/mol 303 K (30 °C) [5]
(AvapH)
Standard

Data not
Enthalpy of ) kJ/mol 298.15 K -

available

Formation (AfH°®)

Standard Gibbs

Data not
Free Energy of ) kJ/mol 298.15K -
] available
Formation (AfG°®)
Standard Molar Data not
) J/(mol-K) 298.15K -
Entropy (S°) available
Heat Capacity Data not
) J/(mol-K) 298.15 K -
(Cp) available

Methodologies for Thermodynamic Property
Determination
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Given the incomplete experimental dataset, this section details the established protocols for
determining the fundamental thermodynamic properties of a reactive compound like fumaryl
chloride.

Experimental Protocols

1. Enthalpy of Formation (AfH°) via Solution Calorimetry

The standard enthalpy of formation of fumaryl chloride can be determined indirectly by
measuring the enthalpy of a reaction for which the enthalpies of formation of all other
participants are known, and then applying Hess's Law. The hydrolysis of fumaryl chloride is a
suitable reaction.

Reaction: CIOC(CH)2COCI(l) + 2H20(I) - HOOC(CH)2COOH(s) + 2HCI(aq)
Protocol:

o Calorimeter Calibration: The heat capacity of an isoperibol or isothermal solution calorimeter
is first determined by performing a reaction with a known enthalpy change or by using an
electrical heater.

o Sample Preparation: A precise mass of high-purity fumaryl chloride is sealed in a fragile
glass ampoule. A large, known excess of water or a dilute basic solution is placed inside the
calorimeter vessel.

e Reaction Initiation: Once thermal equilibrium is established, the ampoule is broken, initiating
the rapid and complete hydrolysis of the fumaryl chloride.

o Data Acquisition: The temperature change (AT) of the solution is meticulously recorded over
time until thermal equilibrium is re-established.

« Enthalpy Calculation: The heat of reaction (gq_rxn) is calculated from the temperature
change, the mass of the solution, the specific heat capacity of the solution, and the heat
capacity of the calorimeter. The molar enthalpy of hydrolysis (AH_hydrolysis) is then
determined.
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e Hess's Law Application: The standard enthalpy of formation of fumaryl chloride is
calculated using the equation:

o AfH°(Fumaryl Chloride) = [AfH°(Fumaric Acid) + 2 * AfH°(HCl(aq))] - [AH_hydrolysis + 2 *
AfH°(H20)]

2. Entropy (S°) and Heat Capacity (Cp) via Vibrational Spectroscopy

Standard entropy and heat capacity are functions of a molecule's translational, rotational, and
vibrational energy levels. Vibrational frequencies, which are essential for these calculations,
can be determined experimentally using infrared (IR) and Raman spectroscopy.

Protocol:

e Sample Preparation: For IR spectroscopy, fumaryl chloride can be studied in the gas
phase, in an inert solvent, or isolated in a cryogenic inert gas matrix (e.g., argon) to obtain
high-resolution spectra of individual conformers.[9] For Raman spectroscopy, a liquid sample
is typically used.

o Spectral Acquisition: Fourier Transform Infrared (FTIR) and FT-Raman spectra are recorded.
A study has successfully analyzed the FTIR spectra of fumaryl chloride isolated in an argon
matrix.[9]

 Vibrational Assignment: The observed absorption bands (IR) and scattered peaks (Raman)
are assigned to specific molecular vibrations (e.g., C=0 stretch, C-Cl stretch, C=C stretch).
This assignment is often aided by computational chemistry calculations.[9]

o Statistical Mechanics Calculation: The determined fundamental vibrational frequencies,
along with the molecule's rotational constants (from microwave spectroscopy or
computation), are used as inputs for statistical mechanical formulae to calculate the
vibrational, rotational, and translational contributions to entropy and heat capacity.[11][12]

Computational Protocols

Ab initio and Density Functional Theory (DFT) methods are powerful tools for calculating
thermodynamic properties from first principles, providing valuable estimates where
experimental data is lacking.[13]
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Protocol:

e Structure Optimization: An initial 3D structure of the fumaryl chloride molecule is created. A
guantum mechanical method (e.g., DFT with B3LYP functional) and a basis set (e.g., 6-
311+G(d,p)) are chosen to perform a geometry optimization, finding the lowest energy
conformation of the molecule.

o Frequency Calculation: A vibrational frequency calculation is performed at the same level of
theory on the optimized geometry. This step serves two purposes:

o It confirms the structure is a true energy minimum (no imaginary frequencies).
o It yields the harmonic vibrational frequencies required for thermodynamic calculations.

e Thermochemical Analysis: The output from the frequency calculation (including electronic
energy, zero-point vibrational energy, rotational constants, and vibrational frequencies) is
used by the software's statistical mechanics module to compute the standard enthalpy,
entropy, and Gibbs free energy at a specified temperature (e.g., 298.15 K).[11]

Reaction Pathways and Experimental Workflows
Nucleophilic Acyl Substitution

The characteristic reaction of acyl chlorides is nucleophilic acyl substitution. This proceeds via
a two-step addition-elimination mechanism, where a nucleophile first adds to the electrophilic
carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the
chloride leaving group.[3][4][14]

Caption: Nucleophilic Acyl Substitution of Fumaryl Chloride.

Experimental and Computational Workflows

The logical flows for determining thermodynamic properties experimentally and computationally
are outlined below.
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Figure 2. Workflow for Calorimetric Determination of Enthalpy
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Caption: Workflow for Calorimetric Determination of Enthalpy.
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Figure 3. Workflow for Computational Determination of Properties
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://nj.gov/health/eoh/rtkweb/documents/fs/0951.pdf
https://www.chemguide.co.uk/mechanisms/addelim/whatis.html
https://fiveable.me/organic-chem/unit-21/nucleophilic-acyl-substitution-reactions/study-guide/HTG3eUCHndB3gnDW
https://webbook.nist.gov/cgi/cbook.cgi?ID=C627634&Mask=4
https://webbook.nist.gov/cgi/cbook.cgi?ID=627-63-4
https://webbook.nist.gov/cgi/cbook.cgi?ID=C627634&Mask=200
https://www.sigmaaldrich.com/HK/zh/product/aldrich/151386
https://www.sigmaaldrich.com/US/en/product/aldrich/151386
https://www.chemsrc.com/en/cas/627-63-4_138723.html
https://www.anjs.edu.iq/index.php/anjs/article/view/3212
https://www.anjs.edu.iq/index.php/anjs/article/view/3212
http://a.xueshu.baidu.com/usercenter/paper/show?paperid=1978612d82eaf74858f67b4029a62c06
https://pubs.rsc.org/en/content/articlelanding/2010/cs/b809850f
https://pubs.rsc.org/en/content/articlelanding/2010/cs/b809850f
https://www.masterorganicchemistry.com/2011/05/06/nucleophilic-acyl-substitution/
https://www.benchchem.com/product/b107422#fumaryl-chloride-thermodynamic-properties
https://www.benchchem.com/product/b107422#fumaryl-chloride-thermodynamic-properties
https://www.benchchem.com/product/b107422#fumaryl-chloride-thermodynamic-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b107422?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

